1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-20(15-26-17-22-16-23-26)24-11-13-25(14-12-24)21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,16-17,21H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDYUQDIBXOKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CN4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the piperazine ring, followed by the introduction of the diphenylmethyl group and the triazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of piperazine-triazole hybrids, which are widely explored for antifungal, anticancer, and CNS-targeted applications. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogues
Structure-Activity Relationship (SAR)
Piperazine Substitution :
- Triazole Positioning: 1H-1,2,4-Triazole at the ethanone position is critical for metal-binding in CYP450 inhibition, as seen in voriconazole () .
Biological Activity
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one (CAS No. 860788-53-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H23N5O
- Molar Mass : 361.44 g/mol
- Structural Characteristics : The compound features a piperazine ring substituted with a diphenylmethyl group and a triazole moiety, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that derivatives of triazoles exhibit notable antitumor properties. The compound has been studied for its effects on various cancer cell lines, demonstrating cytotoxicity against breast cancer cells. In vitro studies have shown that it can inhibit cellular proliferation and induce apoptosis in cancerous cells.
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| MDA-MB-231 (Breast) | 12 | Inhibition of cell proliferation |
| A549 (Lung) | 20 | Cell cycle arrest |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits moderate antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has shown potential anti-inflammatory effects in preclinical models. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Regulation : It interferes with the normal cell cycle progression in cancer cells.
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to programmed cell death.
- Inflammatory Pathway Modulation : It may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
Case Study 1: Breast Cancer Treatment
A study conducted on MCF-7 and MDA-MB-231 cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls. The findings suggest that it could be developed as a novel therapeutic agent for breast cancer.
Case Study 2: Antimicrobial Screening
In a comparative study assessing the antimicrobial activity of various compounds, this triazole derivative exhibited superior efficacy against specific bacterial strains when compared to standard antibiotics, indicating its potential as an alternative treatment option.
Q & A
Q. What are the recommended synthetic routes for 1-[4-(diphenylmethyl)piperazin-1-yl]-2-(1H-1,2,4-triazol-1-yl)ethan-1-one?
The synthesis typically involves multi-step protocols, starting with functionalization of the piperazine core followed by coupling with the triazole moiety. Key steps include:
- Friedel-Crafts acylation or nucleophilic substitution to introduce the diphenylmethyl group to the piperazine ring .
- Coupling reactions (e.g., alkylation or click chemistry) to attach the triazole group under inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification via column chromatography or recrystallization to isolate the final product .
Critical parameters: Solvent choice (DMF, dichloromethane), temperature control (reflux conditions), and stoichiometric ratios for intermediates .
Q. How can the structural integrity of this compound be validated?
Use a combination of:
- Spectroscopic techniques : ¹H/¹³C NMR to confirm piperazine and triazole proton environments .
- High-Resolution Mass Spectrometry (HRMS) to verify molecular mass (e.g., expected m/z: 465.278 for C₃₁H₃₅N₃O) .
- X-ray crystallography (if crystals are obtainable) to resolve 3D conformation, particularly the spatial arrangement of the diphenylmethyl group .
Advanced Research Questions
Q. What methodologies are recommended to investigate its mechanism of action in biological systems?
- Receptor binding assays : Screen against GPCRs or kinases, given the piperazine and triazole moieties’ affinity for such targets .
- Enzyme inhibition studies : Use fluorogenic substrates to assess activity against CYP450 isoforms or phosphodiesterases .
- Cellular pathway analysis : Employ transcriptomics/proteomics to identify downstream targets in disease models (e.g., cancer or microbial infections) .
Q. How can computational modeling aid in understanding its pharmacophore?
- Molecular docking : Simulate interactions with proteins like 5-HT receptors (piperazine’s known CNS activity) or fungal CYP51 (triazole’s antifungal role) .
- QSAR studies : Corrogate substituent effects (e.g., diphenylmethyl hydrophobicity) with bioactivity data .
- Molecular dynamics : Predict stability of ligand-receptor complexes under physiological conditions .
Q. How should researchers address contradictions in biological activity data?
- Purity verification : Use HPLC (>95% purity) to rule out impurities affecting assay results .
- Assay standardization : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Control compounds : Include structurally similar analogs (e.g., triazole-free derivatives) to isolate the triazole’s contribution .
Q. What strategies optimize solubility and stability for in vitro studies?
- Solubility screening : Test in DMSO/PBS mixtures or cyclodextrin-based carriers .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products .
- pH-dependent studies : Evaluate stability in buffers mimicking physiological (pH 7.4) or lysosomal (pH 5.0) environments .
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Synthesize analogs with varied substituents on the diphenylmethyl group (e.g., halogenation) or triazole position .
- Bioisosteric replacement : Substitute piperazine with morpholine or replace triazole with imidazole to assess potency changes .
- Pharmacokinetic profiling : Compare logP, plasma protein binding, and metabolic half-life across analogs .
Q. What in vivo models are appropriate for preclinical evaluation?
- Rodent models : Use xenograft tumors (for anticancer potential) or systemic infections (for antimicrobial activity) .
- Pharmacokinetic parameters : Measure bioavailability, brain penetration (for CNS targets), and metabolite identification via LC-MS/MS .
- Toxicity screening : Assess hepatorenal function and hematological parameters after acute/chronic dosing .
Methodological Challenges & Solutions
Q. How can synthetic yields be improved while minimizing side products?
- Catalyst optimization : Use Pd/C or CuI for coupling steps to enhance efficiency .
- Green chemistry approaches : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Flow chemistry : Implement continuous reactors for exothermic or moisture-sensitive steps .
Q. What analytical techniques resolve discrepancies in spectral data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
